Phenol, 2-bromo-6-(trimethylsilyl)-

Description

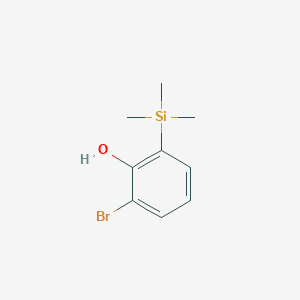

Phenol, 2-bromo-6-(trimethylsilyl)- is a halogenated and silylated phenolic compound characterized by a bromine atom at the ortho (2nd) position and a trimethylsilyl (TMS) group at the para (6th) position relative to the hydroxyl group. This unique substitution pattern imparts distinct electronic and steric properties. The bromine atom, an electron-withdrawing group, enhances the acidity of the phenolic hydroxyl (pKa ~8–10, estimated), while the bulky TMS group contributes to steric hindrance and influences solubility in non-polar solvents.

Applications of this compound are inferred from structurally related molecules. For example, TMS derivatives are frequently used in gas chromatography-mass spectrometry (GC-MS) to enhance volatility and stability during analysis .

Properties

IUPAC Name |

2-bromo-6-trimethylsilylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrOSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMACKAVACMATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475347 | |

| Record name | Phenol, 2-bromo-6-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58144-49-3 | |

| Record name | Phenol, 2-bromo-6-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure from 2-Bromophenol

The most widely cited method involves a two-step sequence starting with 2-bromophenol ():

- Silylation : Treatment of 2-bromophenol with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) at 70°C for 2 hours forms (2-bromophenoxy)trimethylsilane.

- Retro-Brook Rearrangement : Lithiation with n-BuLi at −78°C induces a 1,2-silyl migration, yielding 2-bromo-6-(trimethylsilyl)phenol (Fig. 1A).

Key Conditions :

Alternative Silylating Agents

Variants using trimethylsilyl chloride (TMSCl) instead of HMDS have been reported. For example:

- Procedure A (): 2-Bromo-4,6-di(tert-butyl)phenol reacts with TMSCl and triethylamine in THF, followed by lithiation with sec-BuLi. This method achieves 85% yield but requires bulky substituents to direct silylation.

Directed Ortho-Metallation Strategies

Regioselective Silylation via Temporary Protection

A scalable approach involves temporary protection of the phenol group to direct silylation:

- Protection : Convert 2-bromophenol to its tert-butyldimethylsilyl (TBS) ether.

- Metallation : Treat with LDA (lithium diisopropylamide) at −78°C, followed by quenching with TMSCl.

- Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF).

Advantages :

One-Pot Synthesis from 2,6-Dibromophenol

For substrates with multiple bromine atoms, sequential silylation and debromination can be employed:

- Silylation : React 2,6-dibromophenol with TMSCl in the presence of NaH/18-crown-6 in THF.

- Selective Debromination : Use Pd/C under H₂ to remove the ortho-bromine, retaining the silyl group.

Yield : 78% after flash chromatography.

Comparative Analysis of Methods

Challenges and Optimizations

Competing Side Reactions

Solvent and Temperature Effects

- THF vs. Et₂O : THF provides better solubility for intermediates, but Et₂O enhances reaction rates in directed metallation.

- Cryogenic Conditions : Reactions below −70°C are essential for suppressing retro-Brook reversibility.

Applications and Derivative Synthesis

Aryne Generation

2-Bromo-6-(trimethylsilyl)phenol serves as a precursor for 3-bromobenzyne via fluoride-induced desilylation and triflation (e.g., using CsF/NfF).

Cross-Coupling Reactions

The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling access to biaryl systems.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-bromo-6-(trimethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones and other oxidized products.

Reduction: Formation of de-brominated phenol derivatives.

Scientific Research Applications

Phenol, 2-bromo-6-(trimethylsilyl)- has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-bromo-6-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the phenol ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenol group can undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 2-bromo-6-(trimethylsilyl)phenol becomes evident when compared to other substituted phenols (Table 1):

Physicochemical Properties

- Acidity: The bromine atom in 2-bromo-6-(trimethylsilyl)phenol lowers the pKa compared to phenol (pKa ~10), but its acidity is less pronounced than nitro-substituted analogs (e.g., 2-bromo-4-methoxy-6-nitrophenol, pKa ~4–5) .

- Solubility: The TMS group increases hydrophobicity, favoring solubility in organic solvents (e.g., hexane, chloroform), unlike methoxy-substituted phenols, which are more water-soluble .

- Spectroscopic Behavior: Fluorescence overlap is common in phenolic compounds with similar substituent positions (e.g., o-cresol, m-cresol) . However, the TMS group in 2-bromo-6-(trimethylsilyl)phenol may reduce spectral overlap due to its steric and electronic effects.

Research Findings

- Fluorescence Overlap: Phenolic compounds with adjacent substituents (e.g., o-cresol) exhibit significant fluorescence spectral overlap, complicating detection. The TMS group in 2-bromo-6-(trimethylsilyl)phenol may mitigate this issue due to steric effects .

- Metabolic Pathways: TMS-derivatized benzoic acid was identified as a metabolite in thermophilic phenol degradation, highlighting the role of silylation in tracking biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.